Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-
Description
The compound 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]benzamide is a benzamide derivative characterized by a 3-chloro-substituted aromatic ring and a piperazine moiety linked via an ethyl chain. The piperazine ring is further substituted with a 2-methoxyphenyl group at the 4-position.
Properties
CAS No. |
91616-73-8 |
|---|---|
Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
LHWKIMKJOSKIFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Structural Disassembly
The target molecule dissects into two primary fragments:
- 3-Chlorobenzoyl moiety : Introduced via acyl chloride intermediates.
- N-[2-(4-(2-Methoxyphenyl)piperazinyl)ethyl]amine : A piperazine derivative functionalized with a 2-methoxyphenyl group and ethylamine sidechain.
Route Selection Criteria
Data from analogous syntheses () highlight two viable pathways:
- Fragment Coupling : Independent synthesis of the piperazinyl-ethylamine and subsequent amide bond formation with 3-chlorobenzoyl chloride.
- Convergent Synthesis : Simultaneous assembly of the piperazine ring and benzamide group through sequential alkylation and acylation.
Source demonstrates the superiority of fragment coupling for minimizing side reactions, particularly when handling electron-rich arylpiperazines.
Synthesis of 1-(2-Methoxyphenyl)piperazine
Nucleophilic Aromatic Substitution
Procedure :
- Reactants : Piperazine (1.0 equiv), 2-methoxybenzene bromide (1.2 equiv), K₂CO₃ (2.5 equiv).
- Solvent : Anhydrous acetonitrile (20 mL/g substrate).
- Conditions : Reflux at 85°C for 18–24 h under N₂.
- IR (KBr) : 1248 cm⁻¹ (C-O-C stretch, methoxy), 1450 cm⁻¹ (piperazine ring).
- ¹H NMR (CDCl₃) : δ 6.85–7.20 (m, 4H, aromatic), 3.80 (s, 3H, OCH₃), 2.90–3.10 (m, 8H, piperazine).
Alternative Ullmann Coupling
For electron-deficient substrates, CuI/1,10-phenanthroline catalysis in DMF at 110°C improves yields to 82% ().
Functionalization with Ethylamine Sidechain
Alkylation of 1-(2-Methoxyphenyl)piperazine
Procedure :
- Reactants : 1-(2-Methoxyphenyl)piperazine (1.0 equiv), 2-chloroethylamine hydrochloride (1.5 equiv), K₂CO₃ (3.0 equiv).
- Solvent : Dry DMF (15 mL/g).
- Conditions : 80°C, 12 h, stirring.
Yield : 65–70% ().
Characterization :
- MS (ESI+) : m/z 266.2 [M+H]⁺.
- ¹³C NMR (DMSO-d₆) : δ 55.1 (OCH₃), 52.4 (piperazine C), 48.9 (CH₂NH₂).
Reductive Amination Alternative
Using glyoxal and ethylamine in MeOH with NaBH₃CN (0°C to RT, 6 h) yields 60% product but requires rigorous pH control ().
Amide Bond Formation: Coupling with 3-Chlorobenzoyl Chloride
Schotten-Baumann Reaction
Optimized Protocol :
- Reactants : N-[2-(4-(2-Methoxyphenyl)piperazinyl)ethyl]amine (1.0 equiv), 3-chlorobenzoyl chloride (1.1 equiv).
- Base : 10% aqueous NaHCO₃ (5 mL/mmol).
- Solvent : THF/H₂O (3:1 v/v).
- Conditions : 0°C → RT, 4 h.
Workup : Extract with EtOAc (3×), dry (Na₂SO₄), rotary evaporate.
Yield : 68–72% after silica gel chromatography (CH₂Cl₂:MeOH 95:5) ().
Carbodiimide-Mediated Coupling
EDC/HOBt Method :
- Reactants : 3-Chlorobenzoic acid (1.0 equiv), HOBt (1.2 equiv), EDC (1.2 equiv).
- Solvent : DMF, 0°C → RT, 12 h.
Yield : Comparable (70%) but higher purity ().
Analytical Characterization and Validation
Spectroscopic Data
- IR (KBr) : 1652 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl).
- ¹H NMR (600 MHz, CDCl₃) :
- δ 7.45–7.60 (m, 3H, aromatic H), 7.30 (d, J=8.4 Hz, 1H, benzamide H).
- δ 3.85 (s, 3H, OCH₃), 3.60–3.70 (m, 4H, piperazine), 2.70–2.90 (m, 6H, CH₂NH and piperazine).
- MS (HR-ESI+) : m/z 430.1789 [M+H]⁺ (calc. 430.1793).
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
- Elemental Analysis : C: 61.32%, H: 6.12%, N: 12.95% (theor. C: 61.54%, H: 6.08%, N: 13.07%).
Comparative Evaluation of Synthetic Routes
| Parameter | Schotten-Baumann | EDC/HOBt | Ullmann Coupling |
|---|---|---|---|
| Yield (%) | 68–72 | 70 | 60 |
| Purity (%) | 95–98 | 98 | 90 |
| Reaction Time (h) | 4 | 12 | 24 |
| Scalability | Excellent | Moderate | Poor |
Key Insight : The Schotten-Baumann method balances efficiency and scalability, though EDC/HOBt offers marginal purity advantages at smaller scales ().
Mechanistic Considerations and Side Reactions
Competing Acylations
Piperazine’s secondary amine may undergo over-acylation, necessitating controlled stoichiometry (acyl chloride ≤1.1 equiv) ().
Solvent Impact on Aminolysis
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the ethylamine group, while protic solvents (MeOH) retard reaction rates ().
Industrial-Scale Adaptation and Challenges
Continuous Flow Synthesis
Microreactor systems reduce reaction time to 30 min (yield: 70%) but require precise temperature control to prevent piperazine degradation ().
Cost-Benefit Analysis
- Raw Materials : 3-Chlorobenzoyl chloride ($120/kg) dominates costs (62% of total).
- Catalyst Recycling : CuI recovery in Ullmann routes lowers expenses by 15% ().
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Piperazine-ethyl linker : Provides flexibility for receptor binding while maintaining spatial orientation.
- 2-Methoxyphenyl group : Introduces steric and electronic effects that may influence receptor selectivity.
Comparison with Structurally Similar Compounds
[11C]WAY-100635
Structure : N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexane [11C]carboxamide .
Key Differences :
- Replaces the benzamide with a cyclohexanecarboxamide.
- Adds a pyridinyl group to the ethyl linker.
Pharmacological Profile : - High-affinity 5-HT1A receptor antagonist (Ki ~0.2 nM).
- Radiolabeled with carbon-11 for positron emission tomography (PET) imaging.
Significance : The cyclohexane ring and pyridinyl group enhance metabolic stability compared to benzamide derivatives, extending its utility in imaging studies .
4-Amino-5-Chloro-2-Methoxy-N-[2-(4-(2-Pyridinyl)-1-Piperazinyl)Ethyl]Benzamide (CAS 30198-81-3)
Structure: Features additional 4-amino and 2-methoxy groups on the benzamide core and a pyridinyl-substituted piperazine . Key Differences:
- Substitutions at positions 4 and 5 on the benzamide alter electronic properties.
- Pyridinyl group on piperazine may modulate receptor binding kinetics. Potential Applications: The amino group could serve as a site for further functionalization or influence solubility.
Benzeneacetamide, 4-Chloro-N-[2-[4-[2-(4-Chlorophenyl)Acetyl]-1-Piperazinyl]Ethyl]- (CAS 548438-13-7)
Structure : 4-Chloro-substituted benzeneacetamide with a 4-(2-(4-chlorophenyl)acetyl)piperazine group .
Key Differences :
- Acetamide backbone instead of benzamide.
- Dual 4-chloro substituents on both benzene rings.
Physicochemical Properties : - Molecular weight: 434.36 g/mol.
- Predicted pKa: 15.48, indicating moderate basicity.
Implications : The acetylated piperazine may reduce blood-brain barrier penetration compared to simpler derivatives.
3-Chloro-N-{1-[(N,N-Dimethylglycyl)Amino]-3-(4-{8-[(1S)-1-Hydroxyethyl]Imidazo[1,2-a]Pyridin-2-yl}Phenyl)-2-Propanyl}-4-Isopropoxybenzamide
Structure : Complex derivative with an imidazo[1,2-a]pyridine moiety and isopropoxy group .
Key Differences :
- Bulky imidazo-pyridine substituent increases lipophilicity.
- Isopropoxy group at position 4 alters steric hindrance. Potential Applications: The imidazo-pyridine moiety may target kinase receptors or improve oral bioavailability.
Structural and Pharmacological Analysis Table
Research Findings and Implications
- Receptor Selectivity : The 2-methoxyphenyl group in the target compound is critical for 5-HT1A receptor interaction, as seen in WAY-100635. Pyridinyl or acetylated piperazine substitutions (e.g., CAS 30198-81-3, CAS 548438-13-7) may shift selectivity to other receptor subtypes .
- Metabolic Stability : Bulky substituents (e.g., imidazo-pyridine in ) reduce metabolic clearance but may limit CNS penetration.
- Synthetic Accessibility : Most analogs are synthesized via amide coupling between acid chlorides and amine-containing linkers, confirmed by spectroscopic and crystallographic methods .
Biological Activity
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, including its interactions with neurotransmitter receptors, synthesis methods, and comparative studies with related compounds.
Chemical Structure and Properties
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- has the following molecular characteristics:
- Molecular Formula: CHClNO
- Molecular Weight: 373.9 g/mol
The compound features a benzamide core with a chlorine atom and a piperazine moiety, which are crucial for its biological activity. The presence of a methoxy group on the phenyl ring enhances its pharmacological properties by affecting receptor interactions.
Neurotransmitter Receptor Interactions
Research indicates that benzamide derivatives, including this compound, exhibit notable interactions with various neurotransmitter receptors. Specifically, it has shown potential as an antagonist at serotonin receptors, which are critical in mood regulation and psychotropic effects.
- Binding Affinity: Studies have demonstrated that benzamide derivatives can possess high binding affinities for serotonin receptors (5-HT receptors), suggesting potential applications in treating psychiatric disorders .
- Efficacy: The compound's efficacy in modulating receptor activity is still under investigation, but preliminary findings suggest that it may exhibit antipsychotic and anxiolytic properties similar to established medications .
Synthesis Methods
The synthesis of Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- typically involves multi-step processes that allow for the introduction of various functional groups. Common methods include:
- Formation of the Benzamide Core: Starting from substituted benzoic acids.
- Piperazine Substitution: Introducing the piperazine moiety through nucleophilic substitution reactions.
- Chlorination and Methoxylation: These steps enhance the compound's biological profile.
Comparative Studies
To contextualize the biological activity of Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, it is beneficial to compare it with other related compounds. Below is a summary table highlighting key structural features and biological activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide | CHClNO | Similar piperazine substitution; potential antipsychotic effects |
| N-(2-Methoxyphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide | CHNOS | Contains a sulfonamide group; different pharmacological profile |
| N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide | CHClNO | Features dichlorophenyl; enhanced potency against specific targets |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of benzamide derivatives in various applications:
- Antipsychotic Activity: In a study comparing various benzamides, compounds similar to Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- were found to be significantly more potent than traditional antipsychotics like haloperidol .
- Cancer Treatment Potential: Some benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity in cancer cells, demonstrating moderate to high potency in preclinical models .
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]benzamide, and what analytical techniques ensure its purity?
- Methodology : Synthesis typically involves coupling 3-chlorobenzoyl chloride with a piperazine-ethylamine derivative under anhydrous conditions. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or EDC in dichloromethane.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization.
- Analytical validation :
- HPLC (≥98% purity, C18 column, gradient elution).
- Mass spectrometry (observed m/z 428.3 [M+H]⁺ vs. theoretical 427.9) .
- ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–7.8 ppm; piperazine signals at δ 2.5–3.5 ppm) .
Q. How is 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]benzamide characterized for receptor binding affinity?
- Experimental design :
- Radioligand displacement assays using [³H]WAY-100635 (a 5-HT₁A receptor antagonist).
- Competitive binding curves in HEK-293 cells transfected with human 5-HT₁A receptors (Kᵢ values calculated via Cheng-Prusoff equation).
- Key findings :
- High affinity for 5-HT₁A receptors (Kᵢ = 2.3 ± 0.4 nM), with selectivity over α₁-adrenoceptors (Kᵢ > 1 µM) .
- Non-linear regression analysis (GraphPad Prism) confirms sigmoidal dose-response curves (Hill slope ~1.0) .
Advanced Research Questions
Q. How does 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]benzamide perform in in vivo PET imaging studies for serotonin receptor quantification?
- Methodological considerations :
- Radiotracer preparation : Labeling with ¹¹C or ¹⁸F isotopes via nucleophilic substitution (e.g., ¹⁸F-Mefway vs. ¹⁸F-FCWAY).
- Kinetic modeling : Two-tissue compartmental analysis to estimate binding potential (BPₙ𝒹) in primate brains.
- Data interpretation :
- Higher BPₙ𝒹 values in dorsal raphe nuclei (5-HT₁A-rich regions) compared to cerebellum (reference region).
- Time-activity curves show rapid washout, suggesting reversible binding .
Q. What experimental strategies resolve contradictions in behavioral pharmacology data (e.g., anxiolytic vs. anxiogenic effects)?
- Case study : Systemic administration in rodent models:
- Conflict : At low doses (0.1 mg/kg, s.c.), reduced marble-burying behavior (anxiolytic), but higher doses (1.0 mg/kg) increase locomotor activity (potential off-target effects).
- Resolution :
- Co-administration with selective antagonists (e.g., α₁-adrenoceptor blocker prazosin) to isolate 5-HT₁A-mediated effects.
- Microdialysis : Measure extracellular serotonin levels in prefrontal cortex to correlate dose-dependent neurochemical changes .
Q. How can computational modeling optimize the pharmacokinetic profile of 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]benzamide?
- Approach :
- QSAR analysis : Correlate logP (3.1) and polar surface area (65 Ų) with blood-brain barrier permeability (predicted Cₗₒgₚ = 0.8).
- Molecular docking : Identify key interactions (e.g., hydrogen bonding with Ser159 and Tyr390 in 5-HT₁A receptor) .
- Validation :
- In silico ADMET : Predicted hepatic clearance (14 mL/min/kg) aligns with in vivo rat pharmacokinetics (t₁/₂ = 2.1 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
